molecular formula C18H30N2O4 B14179611 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid CAS No. 4101-98-8

1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid

Cat. No.: B14179611
CAS No.: 4101-98-8
M. Wt: 338.4 g/mol
InChI Key: VJWDELPKRRZFTM-UHFFFAOYSA-N
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Description

1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is a synthetic organic compound belonging to the barbiturate family. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine. This particular compound features a unique structure with a hydroxycyclohexyl group and an octyl chain, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid typically involves the following steps:

    Formation of the Barbituric Acid Core: This is achieved by reacting urea with diethyl malonate in the presence of a base, such as sodium ethoxide, to form barbituric acid.

    Introduction of the Octyl Group: The octyl group can be introduced via alkylation of the barbituric acid core using octyl bromide in the presence of a strong base like potassium carbonate.

    Addition of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group is introduced through a nucleophilic substitution reaction, where 4-hydroxycyclohexylamine reacts with the octylbarbituric acid intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the barbituric acid core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of 1-(4-Ketocyclohexyl)-5-octylbarbituric acid.

    Reduction: Formation of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric alcohol.

    Substitution: Formation of derivatives with different functional groups replacing the hydroxy group.

Scientific Research Applications

1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid involves its interaction with the central nervous system. It likely acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters, leading to sedative and hypnotic effects. The hydroxycyclohexyl and octyl groups may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.

    Secobarbital: Known for its short-acting sedative effects.

    Amobarbital: Used for its intermediate-acting sedative properties.

Uniqueness

1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other barbiturates. The presence of the hydroxycyclohexyl group and the octyl chain could potentially enhance its lipophilicity and receptor binding characteristics, making it a valuable compound for further research and development.

Properties

CAS No.

4101-98-8

Molecular Formula

C18H30N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-hydroxycyclohexyl)-5-octyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H30N2O4/c1-2-3-4-5-6-7-8-15-16(22)19-18(24)20(17(15)23)13-9-11-14(21)12-10-13/h13-15,21H,2-12H2,1H3,(H,19,22,24)

InChI Key

VJWDELPKRRZFTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O

Origin of Product

United States

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